3-cyano-N-(pyridin-2-yl)benzamide
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Overview
Description
3-cyano-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of cyanoacetamides It is characterized by the presence of a cyano group (-CN) attached to the benzamide moiety and a pyridin-2-yl group attached to the nitrogen atom of the benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(pyridin-2-yl)benzamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve the use of bimetallic metal-organic frameworks as catalysts. For example, a bimetallic metal-organic framework material generated by bridging iron (III) cations and nickel (II) cations with 1,4-benzenedicarboxylic anions can be used to catalyze the Michael addition amidation reaction of 2-aminopyridine and nitroolefins . This method offers good efficiency and recyclability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The compound can undergo substitution reactions, where the cyano group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzamide derivatives.
Scientific Research Applications
3-cyano-N-(pyridin-2-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-cyano-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor C2 (RORC2), which is involved in the regulation of immune responses . By binding to this receptor, the compound can inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
3-cyano-N-(pyridin-2-yl)benzamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)benzamide: Lacks the cyano group, which may affect its reactivity and biological activity.
3-cyano-N-(prop-2-en-1-yl)benzamide: Contains a different substituent on the nitrogen atom, leading to variations in its chemical and biological properties.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have shown significant anti-tubercular activity and are structurally related to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H9N3O |
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Molecular Weight |
223.23 g/mol |
IUPAC Name |
3-cyano-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C13H9N3O/c14-9-10-4-3-5-11(8-10)13(17)16-12-6-1-2-7-15-12/h1-8H,(H,15,16,17) |
InChI Key |
LXCFPZPEMIFCCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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